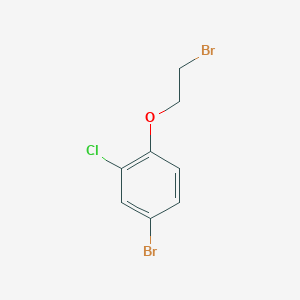![molecular formula C5H8F3NO2 B1451726 Acétate de méthyle 2-[(2,2,2-trifluoroéthyl)amino] CAS No. 1021235-22-2](/img/structure/B1451726.png)
Acétate de méthyle 2-[(2,2,2-trifluoroéthyl)amino]
Vue d'ensemble
Description
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate is an organic compound with the molecular formula C5H8F3NO2 It is a derivative of glycine, where the amino group is substituted with a 2,2,2-trifluoroethyl group
Applications De Recherche Scientifique
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate can be synthesized through several methods. One common approach involves the reaction of glycine methyl ester with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(2,2,2-trifluoroethyl)amino]acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce alcohols or amines .
Mécanisme D'action
The mechanism by which methyl 2-[(2,2,2-trifluoroethyl)amino]acetate exerts its effects involves interactions with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can influence enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar reactivity but lacking the ester group.
2,2,2-Trifluoroethanol: Another similar compound used in organic synthesis and as a solvent.
Methyl 2,2,2-trifluoroethyl carbonate: Used in battery applications and as a reagent in organic synthesis.
Uniqueness
Methyl 2-[(2,2,2-trifluoroethyl)amino]acetate is unique due to the presence of both the trifluoroethyl group and the ester functionality. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
methyl 2-(2,2,2-trifluoroethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-11-4(10)2-9-3-5(6,7)8/h9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVKXMPIGPKWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)



![N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B1451657.png)



![N-[4-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1451662.png)


